molecular formula C46H48N12O9 B1193370 P13I

P13I

Cat. No. B1193370
M. Wt: 912.965
InChI Key: DAKOVCJVMZQQAH-XMGIQNEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

P13I is a novel PROTAC BTK degrader, efficiently degrading ibrutinib-sensitive BTK-WT (wild type), significantly inducing the degradation of ibrutinib-resistant BTK-C481S.

Scientific Research Applications

  • Molecular Docking Studies on NCI Anticancer Analogues : This study focused on screening NCI anticancer compounds on lipid kinase P13K-gamma to identify chemical agents that best inhibit P13K-gamma, a class IB phosphoinositide critical in cancer development in white blood cells. The study's significance lies in understanding the interaction types and their influence on binding energy in cancer treatment research (Arthur & Uzairu, 2019).

  • In Vivo Carbon-13 Dynamic MRS and MRSI of Liver with Hyperpolarized 13C-Pyruvate : This research used hyperpolarized 13C magnetic resonance spectroscopy to investigate liver metabolism. It presents the feasibility of applying this technology to detect differences in liver metabolic states, a crucial step in liver disease research (Hu et al., 2009).

  • Redox Regulation of T-cell Turnover by P13 Protein : This study examined the function of p13, a mitochondrial protein of human T-cell leukemia virus type 1 (HTLV-1), in cell turnover. It found that p13 has a distinct impact on cell turnover depending on reactive oxygen species levels, contributing to understanding viral propagation strategies in HTLV-1 (Silic-Benussi et al., 2010).

  • Function of P13 Protein in Borrelia burgdorferi : This research aimed to understand the function of the P13 protein in Borrelia burgdorferi. The study's findings suggest that P13 functions as a porin and contributes to our knowledge of the molecular biology of Lyme disease (Östberg et al., 2002).

  • Unique and Atypical Deletions in Prader–Willi Syndrome : This study focused on understanding the genetics of Prader–Willi syndrome (PWS), particularly the role of specific genes contributing to various aspects of the phenotype. It provides insights into the genetic underpinnings of PWS and its clinical manifestations (Kim et al., 2011).

properties

Product Name

P13I

Molecular Formula

C46H48N12O9

Molecular Weight

912.965

IUPAC Name

4-((2-(2-(2-(2-(4-((R)-3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carbonyl)-1H-1,2,3-triazol-1-yl)ethoxy)ethoxy)ethoxy)ethyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione

InChI

InChI=1S/C46H48N12O9/c47-41-39-40(29-11-13-32(14-12-29)67-31-7-2-1-3-8-31)53-58(42(39)50-28-49-41)30-6-5-18-55(26-30)45(62)35-27-56(54-52-35)19-21-65-23-25-66-24-22-64-20-17-48-34-10-4-9-33-38(34)46(63)57(44(33)61)36-15-16-37(59)51-43(36)60/h1-4,7-14,27-28,30,36,48H,5-6,15-26H2,(H2,47,49,50)(H,51,59,60)/t30-,36?/m1/s1

InChI Key

DAKOVCJVMZQQAH-XMGIQNEDSA-N

SMILES

O=C1N(C(CC2)C(NC2=O)=O)C(C3=C1C=CC=C3NCCOCCOCCOCCN4N=NC(C(N5C[C@H](N6N=C(C7=CC=C(OC8=CC=CC=C8)C=C7)C9=C(N)N=CN=C96)CCC5)=O)=C4)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

P13I;  P-13I;  P 13I

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.